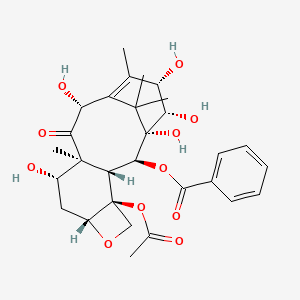
13-epi-14b-Hydroxy-10-deacetyl Baccatin III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-epi-14b-Hydroxy-10-deacetyl Baccatin III is a biochemical compound with the molecular formula C29H36O11 and a molecular weight of 560.59 . It is a derivative of 10-deacetyl Baccatin III, which is a precursor in the synthesis of the anticancer drug paclitaxel . This compound is primarily used in proteomics research .
Preparation Methods
The preparation of 13-epi-14b-Hydroxy-10-deacetyl Baccatin III involves several synthetic routes and reaction conditions. One common method includes the selective oxidation of 10-deacetyl Baccatin III followed by epimerization at the C-13 position . The reaction conditions typically involve the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate in the presence of solvents like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
13-epi-14b-Hydroxy-10-deacetyl Baccatin III undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
13-epi-14b-Hydroxy-10-deacetyl Baccatin III has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 13-epi-14b-Hydroxy-10-deacetyl Baccatin III involves its interaction with specific molecular targets and pathways. As a precursor to paclitaxel, it is involved in the stabilization of microtubules, which are essential for cell division . This stabilization prevents the disassembly of microtubules, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
13-epi-14b-Hydroxy-10-deacetyl Baccatin III is similar to other derivatives of 10-deacetyl Baccatin III, such as:
10-deacetyl Baccatin III: The parent compound used in the synthesis of paclitaxel.
14b-Hydroxy-10-deacetyl Baccatin III: Another derivative with similar chemical properties.
The uniqueness of this compound lies in its specific epimerization at the C-13 position, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C29H36O11 |
|---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
[(1R,2S,3R,4S,7R,9S,10S,12R,15S,16S)-4-acetyloxy-1,9,12,15,16-pentahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C29H36O11/c1-13-18-20(33)22(34)27(5)16(31)11-17-28(12-38-17,40-14(2)30)21(27)24(39-25(36)15-9-7-6-8-10-15)29(37,26(18,3)4)23(35)19(13)32/h6-10,16-17,19-21,23-24,31-33,35,37H,11-12H2,1-5H3/t16-,17+,19-,20+,21-,23-,24-,27+,28-,29+/m0/s1 |
InChI Key |
FNZPZCTVRVPPAB-RQXLLRJPSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)([C@H]([C@H]1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(C(C1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















